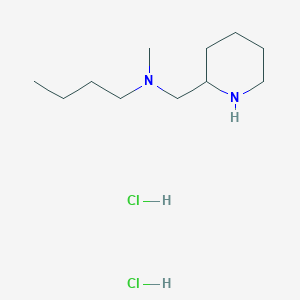
n-Methyl-n-(2-piperidinylmethyl)-1-butanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-n-(2-piperidinylmethyl)-1-butanamine dihydrochloride (NMPB-DHC) is an organic compound belonging to the class of piperidine derivatives. It is a white solid that is soluble in water and ethanol, and has a melting point of 146-148°C. NMPB-DHC is used in a variety of applications, including as a reagent in organic synthesis, as an analytical tool, and as a laboratory reagent in the study of biochemical and physiological effects.
Applications De Recherche Scientifique
1. Neuropharmacological Studies
n-Methyl-n-(2-piperidinylmethyl)-1-butanamine dihydrochloride has been studied for its potential impact on neuroreceptors, particularly in the context of mood and anxiety disorders. For instance, 5-Hydroxytryptamine1A (5-HT(1A)) receptors are implicated in the pathophysiology of anxiety and depression, and compounds targeting these receptors are in clinical development. The compound DU 125530, which is structurally related to this compound, demonstrated significant human brain 5-HT(1A) receptor occupancy, suggesting potential applications in the treatment of anxiety and mood disorders. This receptor occupancy was assessed using Positron Emission Tomography (PET) and was found to correlate significantly with plasma levels of the compound (Rabiner et al., 2002).
2. Drug Metabolism and Pharmacokinetics
The compound's analogs have been extensively studied for their pharmacokinetic properties, involving the study of drug absorption, distribution, metabolism, and excretion (ADME). For instance, N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) is an orexin 1 and 2 receptor antagonist studied for insomnia treatment. The detailed metabolism of this compound, including its principal circulating components and metabolites, has been elucidated, highlighting the compound's extensive metabolism and the principal routes involved, which can offer insights into the metabolic pathways of this compound (Renzulli et al., 2011).
3. Implications in Neurological Disorders
Related compounds have been linked to neurological disorders such as Parkinsonism, as evidenced in the case of MPTP, which causes severe parkinsonian symptoms due to its selective damage to cells in the substantia nigra. This association underscores the importance of understanding the neurotoxic potential and neurological impact of similar compounds, including this compound (Langston et al., 1983).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for n-Methyl-n-(2-piperidinylmethyl)-1-butanamine dihydrochloride involves the reaction of n-methyl-1-butanamine with 2-piperidinemethanol followed by the addition of hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "n-methyl-1-butanamine", "2-piperidinemethanol", "hydrochloric acid" ], "Reaction": [ "Step 1: n-methyl-1-butanamine is reacted with 2-piperidinemethanol in the presence of a suitable solvent and a catalyst such as p-toluenesulfonic acid to form n-Methyl-n-(2-piperidinylmethyl)-1-butanamine.", "Step 2: The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt of n-Methyl-n-(2-piperidinylmethyl)-1-butanamine." ] } | |
Numéro CAS |
1219960-38-9 |
Formule moléculaire |
C11H25ClN2 |
Poids moléculaire |
220.78 g/mol |
Nom IUPAC |
N-methyl-N-(piperidin-2-ylmethyl)butan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H24N2.ClH/c1-3-4-9-13(2)10-11-7-5-6-8-12-11;/h11-12H,3-10H2,1-2H3;1H |
Clé InChI |
WCKXNUPNOZWZLJ-UHFFFAOYSA-N |
SMILES |
CCCCN(C)CC1CCCCN1.Cl.Cl |
SMILES canonique |
CCCCN(C)CC1CCCCN1.Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



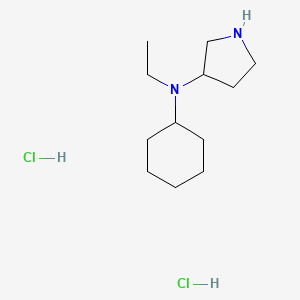


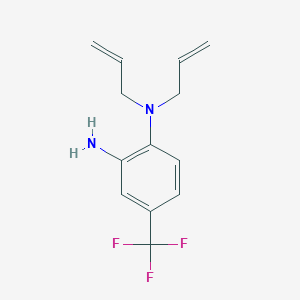

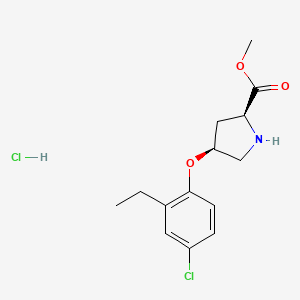
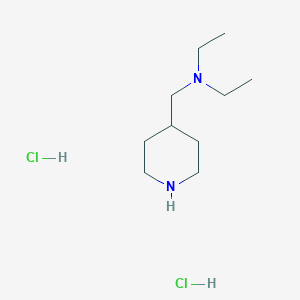
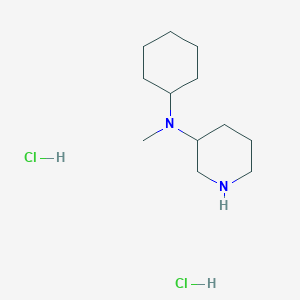
![1-Methyl-4-[2-(3-piperidinyl)ethyl]piperazine dihydrochloride](/img/structure/B1424705.png)
![n-Ethyl-n-[2-(3-piperidinyl)ethyl]cyclohexanamine dihydrochloride](/img/structure/B1424706.png)
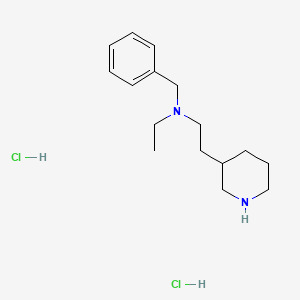
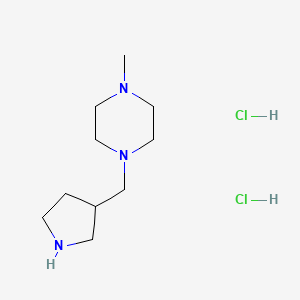
![4-[(2-Chloro-4-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1424711.png)
